(R)-2-Amino-3-(7-methyl-1H-indazol-5-yl)propanoic acid dihydrochloride, with the chemical formula CHClNO and CAS number 1414976-15-0, is a chiral amino acid derivative that has garnered attention in pharmaceutical research. This compound is classified as an amino acid and is particularly noted for its role as an intermediate in the synthesis of various pharmacologically active molecules, including antagonists of the calcitonin gene-related peptide receptor, which are relevant in migraine treatment .
The synthesis of (R)-2-amino-3-(7-methyl-1H-indazol-5-yl)propanoic acid dihydrochloride typically involves several steps, including the formation of the indazole moiety and subsequent coupling with the propanoic acid framework.
Technical details regarding specific reagents, solvents, and conditions (such as temperature and reaction times) are critical for optimizing yield and purity .
The molecular structure of (R)-2-amino-3-(7-methyl-1H-indazol-5-yl)propanoic acid dihydrochloride features a central carbon atom bonded to an amino group, a carboxylic acid group, and a 7-methyl-1H-indazol-5-yl substituent. The stereochemistry at the alpha carbon is designated as (R), indicating a specific spatial arrangement that is crucial for its biological activity.
This structural configuration plays a significant role in determining its interaction with biological targets .
(R)-2-amino-3-(7-methyl-1H-indazol-5-yl)propanoic acid dihydrochloride participates in various chemical reactions typical for amino acids:
These reactions are essential for modifying the compound for specific therapeutic applications .
The mechanism of action for (R)-2-amino-3-(7-methyl-1H-indazol-5-yl)propanoic acid dihydrochloride primarily involves its role as a precursor in synthesizing calcitonin gene-related peptide receptor antagonists. These antagonists block the receptor's activation by calcitonin gene-related peptide, a neuropeptide involved in migraine pathophysiology. By inhibiting this pathway, the compound can potentially alleviate migraine symptoms through modulation of neurogenic inflammation .
These properties are crucial for formulation development in pharmaceutical applications .
(R)-2-amino-3-(7-methyl-1H-indazol-5-yl)propanoic acid dihydrochloride is primarily utilized in scientific research focused on drug discovery, particularly in developing treatments for migraine through calcitonin gene-related peptide receptor antagonism. Its structural characteristics make it an important intermediate in synthesizing various bioactive compounds aimed at neurological disorders .
CAS No.: 109403-64-7
CAS No.: 22810-67-9
CAS No.: 137592-04-2
CAS No.: 72667-55-1
CAS No.: 137592-03-1
CAS No.: 17581-52-1